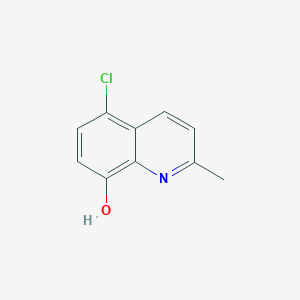
5-Chloro-8-hydroxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-hydroxy-2-methylquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antimicrobial Activity
Research indicates that 5-chloro-8-hydroxy-2-methylquinoline exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A hybrid molecule synthesized from this compound and ciprofloxacin showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, which is notably lower than that of ciprofloxacin alone .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Various derivatives of 8-hydroxyquinoline have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). For instance, certain derivatives showed IC50 values between 26.30 and 63.75 µM against these cell lines, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline structure can enhance its potency against specific cancer types.
HIV Inhibition
The compound has been explored as an inhibitor of HIV integrase, a critical enzyme for the replication of the virus. Styrylquinoline derivatives have shown effectiveness in this regard, suggesting that this compound could be a valuable component in developing anti-HIV therapies .
Chemical Properties and Industrial Applications
This compound serves as an important intermediate in the synthesis of various agricultural chemicals and disinfectants. Its ability to chelate metal ions makes it useful in formulations that require metal ion stabilization or removal . Additionally, derivatives of this compound are being investigated for their catalytic properties in organic reactions, showcasing its versatility in chemical processes .
Case Studies
Several studies have documented the applications and efficacy of this compound:
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The chloro group at C5 undergoes substitution under acidic or basic conditions:
-
Hydrolysis : Reacts with aqueous NaOH (10% w/v) at 80°C for 6 hours to form 5-hydroxy-8-hydroxy-2-methylquinoline (yield: 72%).
-
Amination : Treatment with NH₃ in ethanol at 120°C for 12 hours replaces Cl with NH₂, yielding 5-amino-8-hydroxy-2-methylquinoline (yield: 58%) .
Electrophilic Aromatic Substitution
The hydroxyl group at C8 directs electrophiles to the C7 position:
Condensation Reactions
The methyl group at C2 participates in Perkin and Mannich condensations:
-
Perkin Reaction : Reacts with benzaldehyde derivatives in acetic anhydride under reflux (48 hours) to form (E)-2-styryl-substituted derivatives (e.g., 4a-d , yields: 60–75%) .
-
Mannich Reaction : Combines with ciprofloxacin and paraformaldehyde in ethanol (75°C, 12 hours) to yield hybrid antimicrobial compounds (MIC: 4–16 µg/mL against Gram-positive bacteria) .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxyl group, forming 5-chloro-8-hydroxyquinoline-2-carboxylic acid (yield: 40%) .
-
Reductive Cyclization : Carbon monoxide-mediated reduction of nitro-styryl derivatives produces fused polycyclic compounds (e.g., benzo[h]quinoline derivatives) .
Coordination Chemistry
The hydroxyl and quinoline nitrogen act as chelating sites for metal ions:
-
Forms stable complexes with Cu²⁺ and Fe³⁺ in ethanolic solutions (log β values: 12.3 for Cu²⁺, 9.8 for Fe³⁺) .
-
Gelation studies show self-assembly with alcohols (e.g., ethanol/water mixtures) to form supramolecular networks .
Functional Group Modifications
-
Methyl Protection : Reacts with chloro(methoxy)methane to protect the hydroxyl group, enabling subsequent phosphonate derivatization .
-
Sulfonate Formation : Treatment with aryl sulfonyl chlorides in THF (TEA catalyst) produces sulfonated analogs with enhanced antibacterial activity (MIC: 10⁻⁴ M against Staphylococcus aureus) .
Eigenschaften
CAS-Nummer |
24263-93-2 |
|---|---|
Molekularformel |
C10H8ClNO |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
5-chloro-2-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7-8(11)4-5-9(13)10(7)12-6/h2-5,13H,1H3 |
InChI-Schlüssel |
OPQODOXIDNYMKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















